(R)-1-(5-Chloropyridin-2-YL)ethanamine hcl
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Overview
Description
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a chlorine atom attached to the pyridine ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the chlorination of pyridine followed by the introduction of the ethanamine group. One common method involves the reaction of 2-chloropyridine with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
For industrial-scale production, the synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications in agriculture and medicine.
4-Chloropyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
®-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H10Cl2N2 |
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Molecular Weight |
193.07 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
DPXIFWYDDZFXJN-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
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